6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It is a derivative of pyrimidinediones .
Synthesis Analysis
The synthesis of this compound or its analogues involves various methods. For instance, a study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 . Another study discussed the synthesis of new pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one derivatives from 5-acetyl-4-aminopyrimidines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups . Further molecular docking of the compounds into the PARP-1 active site was performed to explore the probable binding mode .Chemical Reactions Analysis
The chemical reactions involving this compound or its analogues are complex and involve multiple steps. For instance, the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione analogues involves a series of reactions including condensation, cyclization, and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound or its analogues can be inferred from their molecular structure and synthesis methods. For instance, the compound “6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is likely to have properties similar to those of pyrimidinediones .Scientific Research Applications
- Application : Researchers have synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential PARP-1 inhibitors. These compounds exhibit promising inhibitory activity against PARP-1 and high cytotoxicity against human cancer cell lines (MCF-7 and HCT116). Notably, compounds S2 and S7 emerged as potent PARP-1 inhibitors .
- Outcome : Some of these compounds demonstrated significant antitumor effects, making them potential candidates for further investigation .
- Related Compound : While not directly about the mentioned compound, the study of pyrido[2,3-d], [3,4-d]pyrimidines revealed that piritrexim inhibited DHFR and showed antitumor effects in rats with carcinosarcoma .
PARP-1 Inhibition for Cancer Therapy
Antitumor Activity
Pharmacokinetics Properties
Dihydrofolate Reductase (DHFR) Inhibition
Bicyclic Systems Research
Mechanism of Action
Target of Action
The primary targets of 6-(3-ethoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione are Poly(ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The inhibition of PARP-1 by this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair damage pathway . By inhibiting PARP-1, it prevents the repair of damaged DNA, leading to genomic dysfunction and cell death . This is particularly effective in cancer cells, where DNA repair mechanisms are often overactive .
Pharmacokinetics
It is noted that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. It has been shown to have high cytotoxicity against MCF-7 and HCT116 human cancer cell lines . The most potent compounds emerged as the most potent PARP-1 inhibitors with an IC50 value of 4.06 0.18 and 3.61 0.15 nM, respectively compared to that of Olaparib 5.77 nM .
properties
IUPAC Name |
6-(3-ethoxypropyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-23-10-6-9-20-11-13-14(16(20)21)15(19-17(22)18-13)12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVNJTAOJYOTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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